molecular formula C11H9NO B1348390 4-(Pyridin-2-yl)phenol CAS No. 51035-40-6

4-(Pyridin-2-yl)phenol

Cat. No. B1348390
CAS RN: 51035-40-6
M. Wt: 171.19 g/mol
InChI Key: VQHMPVXKDCHHSR-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)phenol, also known as 4-P2P, is a phenolic compound found in a variety of plants and animals. It is a derivative of phenol, which is an aromatic organic compound that is widely used in the pharmaceutical and chemical industries. 4-P2P has been studied for its potential use in a variety of applications, including its synthesis, scientific research applications, and biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis

4-(Pyridin-2-yl)phenol is used in the synthesis of various chemical compounds. It is often used in Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . These reactions are mild and the product is easy to separate, making it a useful compound in chemical synthesis .

Insecticidal Applications

A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties, which include 4-(Pyridin-2-yl)phenol, have shown significant insecticidal activity against pests such as Mythimna separata, Aphis craccivora Koch, and Tetranychus cinnabarinus . Some of these compounds exhibited 100% inhibition against Mythimna separata at a concentration of 500 mg/L .

Organic Boron Compounds

4-(Pyridin-2-yl)phenol is used in the synthesis of polyaryl 2-(pyridin-2-yl)phenol-based four-coordinate organoboron compounds . These compounds show bright fluorescence, large Stokes shifts, and good quantum yields (Φ lum = 0.15-0.45) , making them useful in optical applications.

Corrosion Inhibitor

While not directly mentioned in the search results, similar compounds have been used as corrosion inhibitors . Given the structural similarities, it’s possible that 4-(Pyridin-2-yl)phenol could have similar applications.

Antibacterial Activator

Again, while not directly mentioned in the search results, similar compounds have shown antibacterial activity . This suggests that 4-(Pyridin-2-yl)phenol could potentially be used as an antibacterial activator.

Development of New Heterocyclic Compounds

The increase in the insecticide resistance of pests necessitates the development of new heterocyclic compounds with high insecticidal activity . 4-(Pyridin-2-yl)phenol, being a part of the 2-phenylpyridine family, can contribute to the discovery of novel and effective insecticides .

properties

IUPAC Name

4-pyridin-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHMPVXKDCHHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420488
Record name 4-(Pyridin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-yl)phenol

CAS RN

51035-40-6
Record name 4-(Pyridin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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